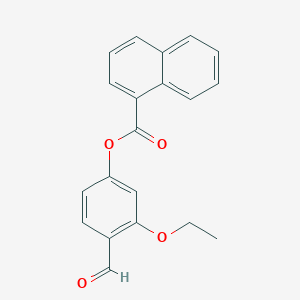

3-Ethoxy-4-formylphenyl 1-naphthoate

Beschreibung

3-Ethoxy-4-formylphenyl 1-naphthoate is an aromatic ester featuring a 1-naphthoate moiety linked to a substituted phenyl ring bearing ethoxy (-OCH₂CH₃) and formyl (-CHO) groups at the 3- and 4-positions, respectively.

The compound’s applications are inferred from related esters, such as 4-nitrophenyl 1-naphthoate, which is utilized in non-steroidal anti-inflammatory drug (NSAID) derivatives and synthesis intermediates . The formyl group in this compound may enable further functionalization (e.g., oxidation to carboxylic acids or reduction to hydroxymethyl groups), enhancing its utility in medicinal chemistry or materials science.

Eigenschaften

Molekularformel |

C20H16O4 |

|---|---|

Molekulargewicht |

320.3g/mol |

IUPAC-Name |

(3-ethoxy-4-formylphenyl) naphthalene-1-carboxylate |

InChI |

InChI=1S/C20H16O4/c1-2-23-19-12-16(11-10-15(19)13-21)24-20(22)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3 |

InChI-Schlüssel |

PZEBRQVFOXMLNY-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC(=C1)OC(=O)C2=CC=CC3=CC=CC=C32)C=O |

Kanonische SMILES |

CCOC1=C(C=CC(=C1)OC(=O)C2=CC=CC3=CC=CC=C32)C=O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

4-Nitrophenyl 1-Naphthoate

Structural and Crystallographic Differences :

- Substituent Effects: The nitro (-NO₂) group in 4-nitrophenyl 1-naphthoate is a strong electron-withdrawing group, enhancing electrophilicity at the ester carbonyl compared to the electron-donating ethoxy and formyl groups in 3-ethoxy-4-formylphenyl 1-naphthoate.

- Planarity: Crystal structure analysis reveals a dihedral angle of 8.66(3)° between the naphthoate and phenyl rings in 4-nitrophenyl 1-naphthoate, promoting partial conjugation. The nitro group itself deviates minimally (4.51(9)°) from the phenyl plane .

Methyl and Ethyl 1-Naphthoates

Kinetic and Steric Effects :

- Hydrolysis Rates : Studies on methyl and ethyl 1-naphthoates () reveal that steric hindrance from the 1-naphthyl group reduces hydrolysis rates compared to simpler esters. For example, methyl 1-naphthoate’s hydrolysis is slower due to steric strain (ΔΔEₜ ≈ 1 kcal/mol), which offsets resonance stabilization of the transition state .

- Substituent Contributions : In this compound, the bulky ethoxy group may exacerbate steric hindrance, further slowing hydrolysis relative to methyl/ethyl analogues. Conversely, the formyl group’s electron-withdrawing nature could partially counteract this effect by polarizing the ester bond.

Aromatic Esters with Azo Linkages

Unlike these compounds, this compound lacks azo bonds, reducing toxicity risks associated with amine release. This distinction underscores its suitability for pharmaceutical applications .

Data Table: Key Properties of this compound and Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.